Methyl isoquinoline-3-carboxylate
Overview
Description
Isoquinoline-3-carboxylic acid methyl ester is a chemical compound belonging to the isoquinoline family, which is a class of nitrogen-containing heterocyclic compounds. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-3-carboxylic acid methyl ester can be synthesized through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine under microwave irradiation with nanostructured titanium dioxide photocatalysts .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water to ensure efficiency and sustainability . The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions, is also employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions 1, 2, 3, and 4.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in nitrobenzene for bromination.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: 4-bromo-isoquinoline.
Scientific Research Applications
Isoquinoline-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Potential lead compound for developing new antibacterial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Isoquinoline-3-carboxylic acid methyl ester is unique compared to other isoquinoline derivatives due to its specific substitution pattern and ester functional group. Similar compounds include:
Quinoline: Another nitrogen-containing heterocycle with similar biological activities but different reactivity and stability.
Isoquinoline: The parent compound with a simpler structure and broader applications.
Tetrahydroisoquinoline: A reduced form with different pharmacological properties.
Properties
IUPAC Name |
methyl isoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352385 | |
Record name | methyl isoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27104-73-0 | |
Record name | Methyl 3-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-isoquinolinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl isoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-isoquinolinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT2546QNR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the carbonyl group in methyl isoquinoline-3-carboxylate for its binding affinity to benzodiazepine receptors?
A1: Research suggests that the presence of a carbonyl group at the 3-position of both beta-carbolines and isoquinolines is crucial for their binding affinity to benzodiazepine receptors [, ]. this compound, possessing this structural feature, exhibits moderate binding affinity. Studies comparing various beta-carboline derivatives showed that those with carbonyl-containing substituents (like CO2Me in this compound) at the 3-position demonstrated higher in vitro potency compared to derivatives with alcohol substituents []. This highlights the importance of the carbonyl moiety for interaction with the benzodiazepine receptor.
Q2: How does the structure of this compound relate to its activity compared to beta-carbolines?
A2: Both this compound and beta-carbolines share structural similarities that contribute to their interaction with benzodiazepine receptors. While beta-carbolines have a tricyclic structure, this compound possesses a bicyclic isoquinoline core. Despite this difference, both compounds feature a carbonyl group at the 3-position, considered crucial for binding [, ]. The research indicates that this shared feature allows this compound, despite being structurally simpler than beta-carbolines, to bind to benzodiazepine receptors, albeit with moderate affinity.
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